molecular formula C10H18O2 B15162289 Hexane, 2,5-bis(ethenyloxy)- CAS No. 143458-12-2

Hexane, 2,5-bis(ethenyloxy)-

Cat. No.: B15162289
CAS No.: 143458-12-2
M. Wt: 170.25 g/mol
InChI Key: HJOLVMZMJIYGJP-UHFFFAOYSA-N
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Description

Hexane, 2,5-bis(ethenyloxy)- (IUPAC name: 2,5-bis(vinyloxy)hexane) is a divinyl ether derivative of hexane with ethenyloxy (-O-CH₂-CH₂) groups at the 2nd and 5th carbon positions. The molecular formula is inferred to be C₁₀H₁₈O₂ (molecular weight: 170.25 g/mol), similar to its 1,6-isomer. Divinyl ethers are typically used as cross-linking agents or monomers in polymerization due to their reactive vinyl groups, enabling applications in adhesives, coatings, or elastomers .

Properties

CAS No.

143458-12-2

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2,5-bis(ethenoxy)hexane

InChI

InChI=1S/C10H18O2/c1-5-11-9(3)7-8-10(4)12-6-2/h5-6,9-10H,1-2,7-8H2,3-4H3

InChI Key

HJOLVMZMJIYGJP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)OC=C)OC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexane, 2,5-bis(ethenyloxy)- can be synthesized through several methods. One common approach involves the reaction of hexane-2,5-dione with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of hexane, 2,5-bis(ethenyloxy)- typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and controlled reaction environments to minimize side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Hexane, 2,5-bis(ethenyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ethenyloxy groups to ethyl groups.

    Substitution: The ethenyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Ethyl-substituted hexane derivatives.

    Substitution: Various substituted hexane derivatives depending on the nucleophile used.

Scientific Research Applications

Hexane, 2,5-bis(ethenyloxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of hexane, 2,5-bis(ethenyloxy)- involves its interaction with various molecular targets and pathways. The ethenyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects depending on the specific application.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Hexane Derivatives

Compound Molecular Formula Substituent Positions Functional Group Primary Applications
2,5-bis(ethenyloxy)hexane (hypothetical) C₁₀H₁₈O₂ 2,5 Vinyl ether Cross-linking, polymerization
1,6-bis(ethenyloxy)hexane C₁₀H₁₈O₂ 1,6 Vinyl ether Cross-linking agent (e.g., HDDVE)
2,5-Bis(tert-butylperoxy)-2,5-dimethylhexane (DBPMH) C₁₆H₃₄O₄ 2,5 Peroxide High-temperature curing of silicones
2,5-Dimethyl-2,5-di-(2-ethylhexanoylperoxy)hexane C₂₄H₄₄O₆ 2,5 Peroxyester Polymer initiator, elastomer cross-linking

Key Observations:

  • Functional Group Reactivity : Peroxide derivatives (e.g., DBPMH) decompose thermally to generate free radicals, enabling silicone rubber curing . In contrast, divinyl ethers undergo cationic or radical polymerization via vinyl groups .
Physical and Chemical Properties

Table 2: Comparative Properties

Compound Molecular Weight (g/mol) Stability/Solubility Thermal Behavior
2,5-bis(ethenyloxy)hexane (inferred) 170.25 Likely insoluble in water; soluble in organic solvents Polymerizes exothermically
1,6-bis(ethenyloxy)hexane 170.25 Insoluble in hexane Stable at RT; reactive under UV/heat
DBPMH 290.44 Soluble in silicones; decomposes at 120–180°C Radical generation above 160°C
2,5-Di-(2-ethylhexanoylperoxy)hexane 472.61 Flammable; reacts with amines/acids Explosive decomposition risk

Key Findings:

  • Divinyl Ethers vs. Peroxides : Divinyl ethers (e.g., 1,6-bis(ethenyloxy)hexane) are less thermally hazardous than peroxides, which require careful handling due to explosive decomposition risks .
  • Solubility : Both divinyl ethers and peroxides are lipophilic, favoring solubility in organic solvents like ethyl acetate or hexane .

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